

In-Depth Technical Guide: N-(1-Oxotridecyl)glycine-d2

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Compound of Interest

Compound Name: N-(1-Oxotridecyl)glycine-d2

Cat. No.: B15138085

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CAS Number: 3008541-80-5

This technical guide provides a comprehensive overview of **N-(1-Oxotridecyl)glycine-d2**, a deuterated N-acyl amino acid. Given the limited availability of specific experimental data for the deuterated form, this document leverages data from its non-deuterated analogue, N-(1-Oxotridecyl)glycine (also known as N-tridecanoylglycine), as a close proxy. This approach is a standard practice in the field of isotopic labeling, where the physicochemical and biological properties are largely conserved.

This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and potential biological activities of this compound.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of N-(1-Oxotridecyl)glycine. These values provide a foundational understanding of the molecule's characteristics.

Property	Value	Source
Molecular Formula	C15H29NO3	PubChem
Molecular Weight	271.40 g/mol	PubChem
XLogP3	4.8	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	14	PubChem
Exact Mass	271.21474379 Da	PubChem
Topological Polar Surface Area	66.4 Å ²	PubChem
Heavy Atom Count	19	PubChem

Synthesis and Experimental Protocols

The synthesis of N-acyl glycines, including N-(1-Oxotridecyl)glycine, can be achieved through several established methods. A common approach involves the acylation of glycine with the corresponding acyl chloride or anhydride. Below is a generalized experimental protocol for the synthesis of N-substituted glycine derivatives, which can be adapted for N-(1-Oxotridecyl)glycine.

General Synthesis Protocol for N-Alkyl Glycine Derivatives

A green synthesis approach for N-substituted glycine derivatives involves the reaction of an alkyl amine with chloroacetic acid in an aqueous solution.^[1] For N-(1-Oxotridecyl)glycine, a more direct acylation method would be employed.

Materials:

- Glycine
- Tridecanoyl chloride

- A suitable base (e.g., sodium hydroxide or triethylamine)
- An appropriate solvent (e.g., dichloromethane or a biphasic system)

Procedure:

- Dissolve glycine in an aqueous solution of a base, such as sodium hydroxide, to deprotonate the amino group.
- Separately, dissolve tridecanoyl chloride in an organic solvent like dichloromethane.
- Slowly add the tridecanoyl chloride solution to the glycine solution under vigorous stirring. The reaction is typically carried out at a controlled temperature, often starting at 0°C and gradually warming to room temperature.
- The reaction mixture is stirred for several hours to ensure complete acylation.
- After the reaction is complete, the organic layer is separated.
- The aqueous layer is acidified to precipitate the N-(1-Oxotridecyl)glycine product.
- The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system.

A solid-phase synthesis approach has also been described for N-substituted glycine oligomers (peptoids), which offers advantages in purification and library generation.^[2]

Biological Activity and Signaling Pathways

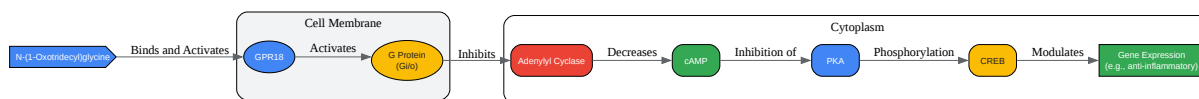
N-acyl amino acids, including N-(1-Oxotridecyl)glycine, are a class of endogenous signaling lipids with diverse biological activities. They are structurally related to endocannabinoids and have been implicated in various physiological processes.

N-fatty acylglycines are recognized as a class of underappreciated endocannabinoid-like fatty acid amides.^[3] While specific studies on N-(1-Oxotridecyl)glycine are limited, the biological activities of related N-acyl glycines, such as N-arachidonoylglycine and N-oleoylglycine, have been investigated. These compounds exhibit anti-inflammatory, analgesic, and vasorelaxant properties.^[3]

GPR18 Signaling Pathway

One of the potential molecular targets for N-acyl glycines is the G protein-coupled receptor 18 (GPR18), an orphan receptor that is considered a putative cannabinoid receptor.[3] N-arachidonoylglycine has been shown to bind to GPR18 with relatively high affinity.[3] The activation of GPR18 can initiate downstream signaling cascades that modulate cellular functions.

Below is a diagram representing a plausible signaling pathway for N-acyl glycine-mediated GPR18 activation.



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Caption: Proposed GPR18 signaling pathway for N-(1-Oxotridecyl)glycine.

Explanation of the Pathway:

- **Ligand Binding:** N-(1-Oxotridecyl)glycine, acting as an agonist, binds to the GPR18 receptor on the cell surface.
- **G Protein Activation:** This binding event activates an associated inhibitory G protein (Gi/o).
- **Adenylyl Cyclase Inhibition:** The activated alpha subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.
- **cAMP Reduction:** Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
- **Downstream Effects:** The reduction in cAMP levels can have various downstream effects, including the modulation of Protein Kinase A (PKA) activity and subsequent changes in the

phosphorylation of transcription factors like CREB (cAMP response element-binding protein), ultimately leading to altered gene expression.

Conclusion

N-(1-Oxotridecyl)glycine-d2 is a valuable tool for researchers studying the metabolism and signaling of N-acyl amino acids. While specific experimental data for the deuterated compound is scarce, information from its non-deuterated counterpart provides a strong foundation for understanding its properties and potential biological roles. The synthesis of this compound is achievable through established organic chemistry methods, and its biological activity is likely mediated through receptors such as GPR18, influencing intracellular signaling cascades. Further research is warranted to fully elucidate the specific functions and therapeutic potential of this and other N-acyl glycines.

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